Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane
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Overview
Description
Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a trimethylsilyl group attached to a butynyl chain, which is further connected to a 4-methylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane typically involves the reaction of 4-methylbenzenesulfonyl chloride with a butynyl Grignard reagent, followed by the introduction of a trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the butynyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the adjacent butynyl chain and aromatic ring. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-3-en-1-yl]silane
- Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group allows for selective protection and deprotection strategies, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
137917-97-6 |
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Molecular Formula |
C14H20O2SSi |
Molecular Weight |
280.46 g/mol |
IUPAC Name |
trimethyl-[4-(4-methylphenyl)sulfonylbut-1-ynyl]silane |
InChI |
InChI=1S/C14H20O2SSi/c1-13-7-9-14(10-8-13)17(15,16)11-5-6-12-18(2,3)4/h7-10H,5,11H2,1-4H3 |
InChI Key |
IDSZLYSMIWWCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC#C[Si](C)(C)C |
Origin of Product |
United States |
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